An In-depth Technical Guide to the Physical and Chemical Properties of Acrylic Acid for Laboratory Use
An In-depth Technical Guide to the Physical and Chemical Properties of Acrylic Acid for Laboratory Use
Introduction to Acrylic Acid
Acrylic acid (IUPAC name: prop-2-enoic acid) is the simplest unsaturated carboxylic acid, with the chemical formula CH₂=CHCOOH.[1] It presents as a colorless liquid with a characteristic acrid odor.[1][2] This organic compound is a vital commodity chemical and a versatile precursor in the synthesis of a wide array of chemical products, including plastics, coatings, adhesives, and superabsorbent polymers.[3][4] Its bifunctionality, stemming from the presence of both a vinyl group and a carboxylic acid terminus, dictates its high reactivity and broad utility in organic synthesis.[5] In the laboratory setting, a thorough understanding of its physical properties, chemical reactivity, and handling requirements is paramount for its safe and effective use in research and development. This guide provides a comprehensive overview of acrylic acid's properties and protocols for its application in a laboratory environment, aimed at researchers, scientists, and professionals in drug development.
Physical Properties
Acrylic acid is a clear, colorless liquid at room temperature.[6] It is miscible with water, alcohols, ethers, and chloroform.[1] A summary of its key physical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₄O₂ | [1] |
| Molar Mass | 72.06 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Odor | Acrid, pungent | [1][2] |
| Density | 1.051 g/mL at 25 °C | [1] |
| Melting Point | 13-14 °C (55-57 °F) | [1][2] |
| Boiling Point | 141 °C (286 °F) | [1][2] |
| Flash Point | 48-55 °C (118-131 °F) | [2][7] |
| Solubility in Water | Miscible | [1] |
| pKa | 4.25 | [1] |
| Vapor Pressure | 4 mmHg at 20 °C | [8] |
Spectroscopic Properties
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of acrylic acid exhibits characteristic absorption bands corresponding to its functional groups. A broad peak is typically observed in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is broadened by hydrogen bonding.[5][9] The C=O stretching of the carbonyl group appears as a strong absorption band around 1700-1730 cm⁻¹.[4][5][10] The C=C vinyl group stretching is observed near 1630 cm⁻¹.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of acrylic acid shows distinct signals for the vinyl protons and the acidic proton. The vinyl protons typically appear as a complex multiplet system between 5.8 and 6.6 ppm.[11][12] The carboxylic acid proton is a broad singlet that can be found further downfield, often above 10 ppm, and its chemical shift is dependent on concentration and solvent.[12]
¹³C NMR: The carbon NMR spectrum of acrylic acid displays three signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170 ppm.[13] The two vinyl carbons are found in the olefinic region, typically between 127 and 133 ppm.[13]
Chemical Properties and Reactivity
Acrylic acid's reactivity is governed by its two primary functional groups: the carboxylic acid and the carbon-carbon double bond. This dual reactivity allows it to undergo a variety of chemical transformations.
Acidity
As a carboxylic acid, acrylic acid is a weak acid with a pKa of approximately 4.25.[6] It readily reacts with bases to form acrylate salts and with alcohols in the presence of an acid catalyst to form acrylate esters.[1][14]
Polymerization
The vinyl group of acrylic acid makes it highly susceptible to polymerization. This reaction is typically initiated by free radicals and is highly exothermic.[10] Uncontrolled polymerization can be violent, especially if confined.[15] For this reason, commercial acrylic acid is usually supplied with an inhibitor, such as hydroquinone monomethyl ether (MeHQ), to prevent premature polymerization.[15][16] The presence of oxygen is necessary for the inhibitor to be effective.[16]
Esterification
Acrylic acid can be esterified with alcohols to produce acrylate esters, which are valuable monomers in polymer synthesis.[14] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[17][18]
Michael Addition
The electron-withdrawing nature of the carboxyl group makes the carbon-carbon double bond in acrylic acid an excellent Michael acceptor. It readily undergoes conjugate addition reactions with a variety of nucleophiles, including amines, thiols, and carbanions.[7][19][20]
Key Laboratory Reactions and Protocols
Diagram of Primary Chemical Reactions
Caption: Key chemical transformations of acrylic acid.
Experimental Protocol 1: Esterification of Acrylic Acid with n-Butanol
This protocol describes the synthesis of n-butyl acrylate via acid-catalyzed esterification.
Materials:
-
Acrylic acid
-
n-Butanol
-
p-Toluenesulfonic acid (catalyst)[3]
-
Hydroquinone (inhibitor)[3]
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
To a round-bottom flask, add n-butanol (1.2 equivalents), acrylic acid (1.0 equivalent), p-toluenesulfonic acid (0.02 equivalents), and a small amount of hydroquinone (inhibitor).[3]
-
Assemble a reflux apparatus and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude n-butyl acrylate by vacuum distillation.[3]
Experimental Protocol 2: Free-Radical Polymerization of Acrylic Acid in Aqueous Solution
This protocol outlines the synthesis of poly(acrylic acid) in water using a redox initiator system.
Materials:
-
Acrylic acid
-
Deionized water
-
Ammonium persulfate (initiator)[2]
-
Sodium metabisulfite (initiator)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve acrylic acid in deionized water to the desired concentration (e.g., 20 wt%).[2]
-
Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
While maintaining a nitrogen atmosphere, add the ammonium persulfate initiator, followed by the sodium metabisulfite initiator.
-
Stir the reaction mixture at a controlled temperature (e.g., 60-80 °C) for several hours.[2] The solution will become more viscous as the polymerization proceeds.
-
To terminate the reaction, cool the mixture to room temperature and expose it to air.
-
The resulting poly(acrylic acid) solution can be used as is or the polymer can be precipitated by adding a non-solvent like acetone.[2]
Experimental Protocol 3: Aza-Michael Addition of a Secondary Amine to Acrylic Acid
This protocol details the conjugate addition of a secondary amine to acrylic acid.
Materials:
-
Acrylic acid
-
Secondary amine (e.g., diethylamine)
-
Methanol (solvent)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve acrylic acid (1.0 equivalent) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add the secondary amine (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography or crystallization.[21]
Laboratory Safety and Handling
Acrylic acid is a corrosive and flammable substance that requires careful handling.[1][21]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[1]
-
Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber or neoprene), a lab coat, and closed-toe shoes.[1]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood.[1] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge should be used.[1]
Storage
Store acrylic acid in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[1][22] Keep containers tightly closed.[1] It should be stored between 15-25 °C to prevent freezing (melts at 13 °C) and to minimize inhibitor depletion.[14]
Disposal
Dispose of acrylic acid waste in accordance with local, state, and federal regulations.[1] It should be treated as hazardous waste.
Emergency Procedures
Spills
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's environmental health and safety department.[1][6]
Diagram of Spill Response Workflow
Caption: Workflow for handling an acrylic acid spill.
Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink large amounts of water.[16] Seek immediate medical attention.
References
- Rehberg, C. E., & Fisher, C. H. (1946). Acrylic acid, n-butyl ester. Organic Syntheses, 26, 1.
- Brian, C. S. (2023).
-
ResearchGate. (n.d.). FTIR spectrum of acrylic acid. Retrieved from [Link]
-
Washington State University. (n.d.). Acrylic Acid. Retrieved from [Link]
- Rath, A., & Somasundaran, P. (1999). In Situ FTIR-ATR Examination of Poly(acrylic acid)
- Palmary. (2025, September 11). What are the clean-up methods for Acrylic Acid spills? Palmary Blog.
-
ResearchGate. (n.d.). FT-IR spectra of acrylic acid (AA), poly acrylic acid hydrogel (PAA) and Ag-PAA nanocomposite. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) acrylic acid, (b) acrylamide, and (c) the synthesized material. Retrieved from [Link]
- International Programme on Chemical Safety. (1997). Acrylic acid (HSG 104, 1997). INCHEM.
- University of California, San Diego. (2015, February 17).
- Chemistry For Everyone. (2025, August 22). How Is Polyacrylic Acid Synthesized? [Video]. YouTube.
- Youngstown State University. (n.d.).
- Florida State University Emergency Management. (n.d.). Chemical Spills.
- Scribd. (n.d.). Acrylic Acid a Summary of Safety and Handling.
- SpectraBase. (n.d.). Acrylic acid.
- ChemicalBook. (n.d.). Acrylic acid(79-10-7) 1H NMR spectrum.
- Clym Environmental Services. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
- de la Cruz, J. N., et al. (2007).
- International Journal for Research in Applied Science & Engineering Technology. (2018).
- ResearchGate. (n.d.). 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B).
- Fisher Scientific. (2018, October).
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (2011). Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres.
- Digital Commons @ EMU. (n.d.).
- Student Handout. (n.d.). Ester Synthesis Lab.
- The Royal Society of Chemistry. (n.d.).
- D-Scholarship@Pitt. (2023, June 13).
- Google Patents. (n.d.).
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